[(3-Chlorophenyl)hydrazono]acetonitrile
Description
General Overview of Hydrazone Derivatives in Organic Chemistry
Hydrazones are a significant class of organic compounds characterized by the structure R₁R₂C=N-NH₂. They are formally derived from aldehydes or ketones by replacing the oxygen atom with the =N-NH₂ functional group. This transformation is typically achieved through a condensation reaction between a carbonyl compound and hydrazine (B178648) or its substituted derivatives.
The core of a hydrazone features an azomethine group (-C=N-), which imparts a rich chemical reactivity to the molecule. Hydrazones are crucial intermediates in several classic organic reactions, including the Wolff-Kishner reduction for deoxygenating carbonyls and the Shapiro and Bamford-Stevens reactions for synthesizing alkenes. Furthermore, their ability to undergo various cyclization reactions makes them indispensable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and indoles.
The Significance of Hydrazonoacetonitrile Frameworks in Synthetic Chemistry
The hydrazonoacetonitrile framework incorporates both a hydrazone moiety and a nitrile group (-C≡N). This combination of functional groups makes these compounds particularly valuable in synthetic chemistry. The nitrile group is a powerful electron-withdrawing group and can participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
Arylhydrazonoacetonitriles are commonly synthesized via the Japp-Klingemann reaction. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a compound containing an active methylene (B1212753) group, such as a β-ketoester or, in this context, an acetonitrile (B52724) derivative. The resulting hydrazone product serves as a versatile synthon, offering multiple reactive sites for further chemical elaboration. Their utility is particularly pronounced in the synthesis of heterocyclic compounds, where the hydrazone and nitrile functionalities can be cleverly orchestrated to construct complex ring systems.
Specific Focus on [(3-Chlorophenyl)hydrazono]acetonitrile: Research Landscape and Future Directions
This compound is a specific arylhydrazonoacetonitrile that features a chlorine atom at the meta-position of the phenyl ring. While its close analog, [(3-chlorophenyl)hydrazono]malononitrile (also known as Carbonyl cyanide m-chlorophenyl hydrazone or CCCP), is an extensively studied mitochondrial uncoupling agent, dedicated research on the mono-nitrile derivative is notably less prevalent. wikipedia.org
The presence of the 3-chloro substituent is significant, as halogen atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which is a key consideration in medicinal chemistry. nih.gov The research landscape suggests that this compound is a compound with considerable untapped potential.
Research Findings and Synthesis:
A plausible and established route for the synthesis of this compound is the Japp-Klingemann reaction. wikipedia.orgwikipedia.org This would involve the diazotization of 3-chloroaniline (B41212), followed by a coupling reaction with a suitable active methylene nitrile, like cyanoacetic acid, which would subsequently decarboxylate to yield the target compound.
Future Directions:
The future for this compound research is open and promising. Key areas for exploration include:
Definitive Synthesis and Characterization: Developing and optimizing a synthetic route and fully characterizing the compound using modern spectroscopic techniques.
Exploration of Reactivity: Investigating its utility as a precursor for novel heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines, which are scaffolds of high interest in pharmaceutical and materials science.
Biological Evaluation: Given the potent biological activity of its dinitrile analog (CCCP), it would be valuable to assess the biological profile of this compound. The difference of a single nitrile group could lead to a more selective or novel mechanism of action.
Below is a data table comparing the physical and chemical properties of this compound with its well-known dinitrile analog and related precursors.
| Property | This compound | [(3-chlorophenyl)hydrazono]malononitrile (CCCP) | (3-Chlorophenyl)hydrazine |
| CAS Number | 2792-22-5 alfa-chemistry.com | 555-60-2 nih.gov | 14763-20-3 nih.gov |
| Molecular Formula | C₈H₆ClN₃ alfa-chemistry.com | C₉H₅ClN₄ nih.gov | C₆H₇ClN₂ nih.gov |
| Molecular Weight | 179.61 g/mol alfa-chemistry.com | 204.61 g/mol nih.gov | 142.58 g/mol nih.gov |
| Appearance | Not specified | Yellow to orange powder nih.gov | Not specified |
| Boiling Point | 278.6°C at 760mmHg alfa-chemistry.com | 318.3°C at 760 mmHg | Not specified |
| Known Significance | Underexplored synthetic intermediate | Potent mitochondrial uncoupler, protonophore wikipedia.orgnih.gov | Synthetic reagent |
Structure
3D Structure
Properties
CAS No. |
2792-22-5 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)hydrazinylidene]acetonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(6-7)12-11-5-4-10/h1-3,5-6,12H/b11-5+ |
InChI Key |
UANBJEOUSVXYKE-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/N=C/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chlorophenyl Hydrazono Acetonitrile and Its Analogues
Condensation Reactions for Hydrazone Formation
The condensation of a hydrazine (B178648) derivative with a carbonyl compound is a fundamental and widely utilized method for the synthesis of hydrazones. wikipedia.org This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N).
Strategic Approaches Utilizing Substituted Phenylhydrazines with Nitriles
The synthesis of [(3-Chlorophenyl)hydrazono]acetonitrile can be achieved through the condensation of 3-chlorophenylhydrazine with a suitable nitrile-containing starting material. While the direct condensation with acetonitrile (B52724) itself is not the typical route, activated nitrile derivatives or compounds possessing a carbonyl-like functionality adjacent to a nitrile group are common substrates. For instance, the reaction of substituted phenylhydrazines with α-formyl-phenylacetonitrile derivatives has been reported to yield the corresponding hydrazones. lehigh.edu This approach leverages the reactivity of the formyl group, which readily undergoes condensation with the hydrazine moiety.
The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenylhydrazine (B124118) ring can influence the nucleophilicity of the hydrazine and, consequently, the reaction rate.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of hydrazone synthesis via condensation is often dependent on the reaction conditions and the presence of a catalyst. While some reactions proceed readily without a catalyst, particularly with highly reactive carbonyl compounds, others require acidic or basic catalysis to achieve satisfactory yields and reaction times. mdpi.com
Catalyst Systems:
Acid Catalysis: Brønsted acids are commonly employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. mdpi.com Lewis acids, such as CeCl₃·7H₂O, have also been shown to be effective catalysts for the synthesis of hydrazones from aromatic aldehydes and ketones. mdpi.com
Base Catalysis: In some instances, base-promoted reactions can facilitate the formation of hydrazones. organic-chemistry.org
Organocatalysis: Simple, commercially available anthranilic acids and aminobenzoic acids have been identified as superior catalysts for hydrazone and oxime formation, significantly accelerating the reaction at neutral pH compared to the traditional aniline-catalyzed reaction. nih.gov
Reaction Conditions: The optimization of reaction conditions often involves adjusting the solvent, temperature, and reaction time. Protic solvents like ethanol (B145695) are frequently used. mdpi.com In some cases, solvent-free conditions or the use of a Dean-Stark trap to remove water can drive the equilibrium towards product formation. mdpi.com Continuous flow methodologies have also been explored to optimize hydrazone formation, offering advantages in terms of reaction control and scalability. researchgate.net For example, using trimethylsilyltriflate (TMSOTf) as a Lewis acid in a continuous flow system at 50 °C resulted in excellent conversion to the corresponding hydrazone. researchgate.net
Diazotization-Coupling Reactions
An alternative and powerful strategy for the synthesis of arylhydrazones involves the reaction of aryldiazonium salts with compounds containing an active methylene (B1212753) group. This method is particularly useful for synthesizing compounds like this compound.
Pathways Involving Aryldiazonium Salts with Active Methylene Compounds
The synthesis of this compound can be effectively achieved by coupling 3-chlorophenyldiazonium chloride with a compound containing an active methylene group, such as malononitrile (B47326). chemicalbook.com The general process involves two main steps:
Diazotization: 3-chloroaniline (B41212) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the 3-chlorophenyldiazonium salt. chemicalbook.comorganic-chemistry.org This diazonium salt is a highly reactive electrophile.
Coupling: The freshly prepared diazonium salt is then reacted with a carbanion generated from an active methylene compound. researchgate.net In the case of this compound synthesis, malononitrile serves as the active methylene compound. chemicalbook.com The presence of two electron-withdrawing nitrile groups makes the methylene protons acidic, facilitating the formation of a stable carbanion in the presence of a base (e.g., sodium acetate). chemicalbook.com This carbanion then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form the final hydrazone product. libretexts.orglibretexts.org
This reaction, often referred to as a Japp-Klingemann reaction, is a versatile method for forming arylhydrazones from β-dicarbonyl compounds and other active methylene compounds. rsc.org Recent advancements include the use of electrochemical strategies for the diazenylation of various active methylene compounds, providing a green and efficient approach. rsc.orgrsc.org
Regioselectivity and Stereoselectivity in Diazotization-Coupling
The regioselectivity of the diazotization-coupling reaction is generally high, with the coupling occurring at the activated methylene carbon. When unsymmetrical active methylene compounds are used, the regioselectivity is governed by the relative acidity of the protons and steric factors.
In terms of stereoselectivity, the resulting hydrazones can exist as E/Z isomers due to the restricted rotation around the C=N double bond. In many cases, the E-isomer is the thermodynamically more stable and predominantly formed product. libretexts.orglibretexts.org The specific reaction conditions, including solvent and temperature, can influence the isomeric ratio.
Multi-Component Reactions and Tandem Processes in Hydrazone Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Tandem or cascade reactions, involving a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs at the functionalities generated in the previous step, also provide elegant pathways to complex molecules.
For the synthesis of arylhydrazones, a one-pot, three-component cyclocondensation of aldehydes, phenylhydrazine, and malononitrile has been reported for the synthesis of 5-aminopyrazole-4-carbonitriles, which are structurally related to this compound. researchgate.net This approach highlights the potential for MCRs in generating highly functionalized hydrazone derivatives.
Tandem processes can also be envisioned for the synthesis of this compound and its analogues. For instance, a palladium-catalyzed arylation of a protected hydrazone followed by a deprotection/cyclization sequence represents a two-step synthesis of substituted 3-aminoindazoles, where the initial step involves the formation of an N-aryl hydrazone. organic-chemistry.org While not a direct synthesis of this compound, this illustrates the integration of hydrazone formation into tandem reaction sequences for the construction of more complex heterocyclic systems.
The development of novel tandem reactions involving hydrazonyl radicals has also emerged as a strategy for the synthesis of complex molecules like pyrazoline-functionalized oxindoles, where the hydrazone moiety is a key reactive intermediate. researchgate.net
Sustainable and Green Chemistry Initiatives in the Synthesis of Hydrazonoacetonitriles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazonoacetonitriles and their analogues. These initiatives focus on reducing or eliminating the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. Key green methodologies explored for the synthesis of this class of compounds include ultrasound-assisted synthesis, mechanochemical synthesis, and the use of eco-friendly reaction media and catalysts. These approaches offer significant advantages over conventional methods, such as shorter reaction times, higher yields, simpler work-up procedures, and a reduced environmental footprint.
One of the prominent green chemistry approaches is the use of ultrasound irradiation to promote chemical reactions. nih.govmdpi.com Sonochemistry, the application of ultrasound to chemical reactions and processes, can enhance reaction rates and yields by generating localized hot spots with extremely high temperatures and pressures through acoustic cavitation. nih.gov This technique has been successfully employed in the synthesis of various hydrazone derivatives, often leading to significantly reduced reaction times and improved energy efficiency compared to traditional heating methods. mdpi.com For instance, the ultrasound-assisted synthesis of fluorinated pyridinium (B92312) salts-based hydrazones has been reported to provide higher yields in considerably less time than conventional approaches. nih.govmdpi.com
Another significant green synthetic strategy is mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling the reactants together, often in the absence of a solvent. nih.gov This solvent-free approach aligns perfectly with the principles of green chemistry by minimizing waste and avoiding the use of potentially toxic and volatile organic solvents. nih.gov Mechanochemical methods have been successfully applied to the synthesis of a variety of hydrazones, demonstrating high efficiency and quantitative yields in some cases. nih.gov The Japp-Klingemann reaction, a classical method for synthesizing hydrazones from aryldiazonium salts and α-keto acids or esters, can also be adapted to greener conditions, including mechanochemical approaches. nih.gov
The use of water as a reaction medium is another cornerstone of green chemistry, and it has been explored for the synthesis of aryl-hydrazones. lookchem.com Ultrasound irradiation in an aqueous medium has been shown to be an efficient and rapid method for the synthesis of aryl-hydrazones from aromatic aldehydes or ketones and hydrazides. lookchem.com This method offers the dual benefits of using a benign solvent and accelerating the reaction through sonication, leading to good to excellent yields in short reaction times. lookchem.com
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in the green synthesis of hydrazones. Microwave irradiation has been utilized for the solvent-free synthesis of hydrazones, resulting in high yields and short reaction times. nih.gov These methods not only reduce the environmental impact but also simplify the purification process, as the need to remove a catalyst or solvent is eliminated.
While specific studies detailing the green synthesis of this compound are not extensively documented in the reviewed literature, the principles and methodologies described for analogous compounds provide a clear pathway for the development of sustainable synthetic routes. The general reaction for the formation of arylhydrazonoacetonitriles involves the coupling of an aryl diazonium salt with an active methylene compound like malononitrile. Applying green chemistry principles to this reaction could involve performing the synthesis under ultrasound irradiation in an aqueous medium or using a solvent-free mechanochemical approach.
The following tables present data from studies on the green synthesis of analogous hydrazone compounds, illustrating the potential for applying these methods to the synthesis of this compound.
Table 1: Ultrasound-Assisted Synthesis of Fluorinated Pyridinium Salts-Based Hydrazones nih.govmdpi.com
| Entry | Reactants | Reaction Conditions | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Isonicotinic acid hydrazide, p-Fluorobenzaldehyde | Ultrasound irradiation, Ethanol | 30 min | 90 |
Table 2: Mechanochemical Synthesis of Hydrazones from Aldehydes and Hydrazines/Hydrazides nih.gov
| Entry | Aldehyde | Hydrazine/Hydrazide | Reaction Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5-Nitro-2-furaldehyde | Isoniazid | Planetary ball mill | 180 min | 95 |
| 2 | 5-Nitro-2-furaldehyde | 2-Hydrazinobenzothiazole | Planetary ball mill | 180 min | 98 |
| 3 | Phenolic aldehydes | Heterocyclic hydrazines | Planetary ball mill | 180 min | Quantitative |
Table 3: Ultrasound-Assisted Synthesis of Aryl-hydrazones in Aqueous Medium lookchem.com
| Entry | Aldehyde/Ketone | Hydrazide | Reaction Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aromatic aldehydes | Semicarbazide | Ultrasound, Water, rt | 20-30 min | 85-95 |
| 2 | Aromatic ketones | Thiosemicarbazide | Ultrasound, Water, rt | 20-30 min | 80-92 |
| 3 | Aromatic aldehydes | Aminoguanidine | Ultrasound, Water, rt | 20-30 min | 88-96 |
These examples underscore the potential of green and sustainable chemistry initiatives to revolutionize the synthesis of this compound and its analogues, making the production of these valuable compounds more efficient and environmentally responsible.
Chemical Reactivity and Transformation Pathways of 3 Chlorophenyl Hydrazono Acetonitrile
Cyclization Reactions for Heterocyclic Ring Systems
[(3-Chlorophenyl)hydrazono]acetonitrile is a key building block in heterocyclic synthesis, primarily through cyclization reactions that leverage the reactivity of the hydrazone and nitrile functionalities.
Formation of Pyrazoles and Pyrazoline Derivatives
Arylhydrazononitriles, including the 3-chloro substituted variant, are extensively used for the synthesis of pyrazole (B372694) and pyrazoline derivatives. These five-membered heterocyclic rings are formed through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.
For instance, the reaction of arylhydrazononitriles with β-diketones or β-ketoesters in the presence of a base leads to the formation of highly substituted pyrazoles. The reaction proceeds through an initial nucleophilic attack of the α-carbon of the hydrazone onto one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.
| Reactant | Reagent | Product | Conditions |
| This compound | Acetylacetone | 5-amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | Basic, Reflux |
| This compound | Ethyl acetoacetate | 5-amino-1-(3-chlorophenyl)-3-hydroxy-1H-pyrazole-4-carbonitrile | Ethanolic KOH |
Similarly, pyrazoline derivatives can be synthesized via the cyclization of chalcones (α,β-unsaturated ketones) with this compound. This reaction typically occurs under acidic or basic conditions, where the hydrazone nitrogen attacks the β-carbon of the chalcone, followed by cyclization.
Synthesis of Triazoles and Triazolamine Analogues
The versatile reactivity of this compound also extends to the synthesis of 1,2,4-triazole (B32235) derivatives. One common pathway involves the reaction with isothiocyanates. This reaction typically proceeds by the nucleophilic attack of the amino group of the hydrazone on the carbon of the isothiocyanate, forming a thiourea (B124793) intermediate which then undergoes oxidative cyclization to yield the triazole ring.
Another route to triazoles involves the reaction with compounds containing a C=N bond, such as nitriles or imidates, often catalyzed by a Lewis or Brønsted acid. These methods allow for the construction of the triazole ring with a variety of substituents.
| Reactant | Reagent | Product Type |
| This compound | Phenyl isothiocyanate | Substituted 1,2,4-triazole-3-thione |
| This compound | Acetonitrile (B52724)/Acid Catalyst | Substituted 1,2,4-triazole |
Annulation Reactions Leading to Fused Chromone (B188151) Systems
This compound can participate in annulation reactions to form more complex fused heterocyclic systems, such as chromones. The synthesis of chromone-hydrazone derivatives can be achieved through a condensation reaction between a 3-formylchromone and the hydrazonoacetonitrile. These reactions are often catalyzed by acids and proceed via the formation of a hydrazone linkage with the chromone scaffold.
Furthermore, tandem reactions involving o-hydroxyaryl enaminones and aryldiazonium salts (which can be formed in situ from arylhydrazines) provide a pathway to 2,3-disubstituted chromones. This strategy involves the formation of two C-O bonds and a C-N bond in a cascade process.
Nucleophilic Additions and Substitutions Involving the Nitrile and Hydrazone Moieties
The nitrile and hydrazone groups of this compound are susceptible to nucleophilic attack. The electrophilic carbon atom of the nitrile group can be attacked by various nucleophiles. For example, under basic conditions, the nitrile can undergo hydrolysis to form the corresponding amide and subsequently a carboxylic acid. Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
The hydrazone moiety can also undergo nucleophilic addition, particularly at the carbon atom of the C=N double bond. This reactivity is central to many of the cyclization reactions discussed previously.
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring dictate the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. libretexts.orgyoutube.com The hydrazono group (-NH-N=C<) is generally considered an activating, ortho-, para-directing group because the nitrogen atom adjacent to the ring can donate its lone pair of electrons into the aromatic system via resonance.
When both groups are present, their combined influence determines the regioselectivity. The activating effect of the hydrazono group typically dominates the deactivating effect of the chlorine atom, making the ring more reactive than chlorobenzene (B131634) itself. The substitution will be directed to the positions ortho and para to the hydrazono group. However, the position meta to the chlorine atom will also be favored. Steric hindrance may also play a role in determining the final product distribution.
| Reaction | Reagent | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | [(2-Nitro-3-chlorophenyl)hydrazono]acetonitrile, [(4-Nitro-3-chlorophenyl)hydrazono]acetonitrile, [(6-Nitro-3-chlorophenyl)hydrazono]acetonitrile |
| Bromination | Br₂/FeBr₃ | [(2-Bromo-3-chlorophenyl)hydrazono]acetonitrile, [(4-Bromo-3-chlorophenyl)hydrazono]acetonitrile, [(6-Bromo-3-chlorophenyl)hydrazono]acetonitrile |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | [(2-Acetyl-3-chlorophenyl)hydrazono]acetonitrile, [(4-Acetyl-3-chlorophenyl)hydrazono]acetonitrile, [(6-Acetyl-3-chlorophenyl)hydrazono]acetonitrile |
Oxidation and Reduction Chemistry of the Hydrazone Linkage
The hydrazone linkage in this compound is redox-active.
Oxidation: Oxidation of the hydrazone can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the C=N bond, regenerating the corresponding carbonyl compound (in this case, a derivative of glyoxylonitrile) and a diazonium salt derived from 3-chloroaniline (B41212). Mild oxidizing agents, such as lead tetra-acetate, can lead to the formation of azo compounds or other complex products through radical or ionic intermediates. rsc.org The oxidation of arylhydrazines is a complex process that can involve superoxide (B77818) radicals and diazonium ion intermediates. nih.gov
Reduction: The C=N double bond of the hydrazone can be reduced to a single bond, yielding the corresponding hydrazine (B178648) derivative, 1-(3-chlorophenyl)-2-(cyanomethyl)hydrazine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like amorphous nickel powder, and catalytic hydrogenation. rsc.org Asymmetric hydrogenation using chiral catalysts can produce optically active hydrazine derivatives. acs.orgnih.govacs.org
| Transformation | Reagent(s) | Product |
| Oxidation | Lead tetra-acetate | Azo compounds, diazonium intermediates |
| Reduction | Sodium borohydride (NaBH₄) | 1-(3-chlorophenyl)-2-(cyanomethyl)hydrazine |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | 1-(3-chlorophenyl)-2-(cyanomethyl)hydrazine |
Rearrangement Reactions and Their Mechanistic Implications
The chemical architecture of this compound, featuring a reactive hydrazono group and a nitrile functionality, predisposes it to a variety of intramolecular rearrangement reactions, often leading to the formation of stable heterocyclic systems. These transformations are typically facilitated by acid or base catalysis and proceed through distinct mechanistic pathways, offering versatile routes to valuable organic scaffolds.
One of the prominent rearrangement pathways for arylhydrazonoacetonitriles is the Thorpe-Ziegler reaction, an intramolecular cyclization of nitriles that is conceptually related to the Dieckmann condensation. mdpi.com This reaction involves the base-catalyzed self-condensation of the nitrile to form an enamine, which can then undergo cyclization. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism provides a plausible pathway for its transformation.
The reaction is initiated by the deprotonation of the α-carbon to the nitrile group by a base, generating a carbanion. This carbanion then attacks the carbon atom of the nitrile group in an intramolecular fashion, leading to the formation of a cyclic imine intermediate. Tautomerization of this imine yields a more stable cyclic enamine. Subsequent acidic workup would lead to the hydrolysis of the enamine and the formation of a cyclic ketone. The presence of the 3-chloro substituent on the phenyl ring is expected to influence the electron density of the hydrazono group and, consequently, the acidity of the α-proton and the nucleophilicity of the resulting carbanion, thereby modulating the reaction kinetics.
Another significant class of rearrangement reactions that this compound can undergo leads to the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and 1,2,4-triazines. The formation of these compounds often involves an initial rearrangement followed by cyclization.
The synthesis of 5-aminopyrazoles, for instance, can be achieved through the cyclization of arylhydrazonoacetonitriles. The mechanism likely involves the tautomerization of the hydrazono group to an enehydrazine intermediate. The amino group of the enehydrazine then acts as a nucleophile, attacking the nitrile carbon in an intramolecular fashion. This cyclization step results in the formation of a five-membered ring, which, upon proton transfer, yields the aromatic 5-aminopyrazole. The regioselectivity of this cyclization is influenced by the electronic nature of the substituents on the aromatic ring.
Furthermore, arylhydrazonoacetonitriles serve as precursors for the synthesis of 1,2,4-triazino[5,6-b]indoles. While the direct rearrangement of this compound to this specific tricycle is not explicitly documented, related syntheses suggest a pathway involving the reaction of a hydrazono derivative with other reagents to build the triazine and indole (B1671886) rings. These complex transformations often involve a series of condensation and cyclization steps, where the initial hydrazono moiety is incorporated into the final heterocyclic framework.
The table below summarizes the potential rearrangement-driven cyclization reactions of this compound based on the reactivity of analogous arylhydrazononitriles.
| Reaction Type | Product Class | General Mechanistic Steps |
| Thorpe-Ziegler Cyclization | Cyclic Ketones | 1. Base-catalyzed deprotonation. 2. Intramolecular nucleophilic attack on the nitrile. 3. Formation of a cyclic imine. 4. Tautomerization to a cyclic enamine. 5. Acidic hydrolysis. |
| Aminopyrazole Formation | 5-Aminopyrazoles | 1. Tautomerization to enehydrazine. 2. Intramolecular nucleophilic attack of the amino group on the nitrile. 3. Cyclization and proton transfer. |
| 1,2,4-Triazino[5,6-b]indole Synthesis | Fused Triazines | 1. Reaction with appropriate reagents. 2. Series of condensation and cyclization reactions. |
It is important to note that the specific conditions and outcomes of these rearrangement reactions for this compound would require dedicated experimental investigation to fully elucidate the mechanistic details and the influence of the 3-chloro substituent. Computational studies could also provide valuable insights into the transition states and energy barriers of the proposed mechanistic pathways.
Advanced Spectroscopic Characterization and Structural Elucidation of Hydrazonoacetonitrile Compounds
X-ray Crystallography for Solid-State Structure and Conformation
As of the latest available data, a single-crystal X-ray diffraction study for [(3-Chlorophenyl)hydrazono]acetonitrile has not been reported in the scientific literature. Therefore, a detailed experimental analysis of its solid-state molecular geometry, bond parameters, intermolecular interactions, and crystal packing arrangement is not currently possible. Further research is required to crystallize this compound and determine its precise three-dimensional structure. Such a study would provide invaluable insights into bond lengths, bond angles, and torsional angles, as well as revealing the nature of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-stacking that govern its crystal lattice. Information regarding potential polymorphism, chiral recognition, or the nature of its crystallization as a racemate or conglomerate is also contingent on the successful crystallographic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for confirming the molecular structure, determining stereochemistry, and investigating dynamic processes in solution.
Comprehensive 1D and 2D NMR Assignments for Structural Confirmation and Stereochemistry
The structural confirmation of this compound in solution is achieved through the analysis of its 1D and 2D NMR spectra. While a complete, peer-reviewed assignment of all proton and carbon signals with corresponding 2D correlation data is not extensively documented, typical spectral data can be interpreted to affirm the compound's constitution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group and the N-H proton of the hydrazono moiety. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically between 7.0 and 8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The N-H proton is anticipated to appear as a singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two nitrile carbons, the imine carbon of the hydrazono group, and the six carbons of the 3-chlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro substituent.
2D NMR Spectroscopy: To provide unambiguous assignments and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can help in determining the stereochemistry around the C=N double bond (E/Z isomerism).
A detailed analysis of these 2D NMR spectra would lead to the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, thereby confirming the molecular structure of this compound.
Below is a table summarizing the expected NMR data based on general principles and available database information.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| N-H | Variable (e.g., ~9.7) | - | HMBC to C=N, aromatic C's |
| Aromatic H 's | ~7.1 - 7.4 | ~110 - 140 | COSY to other aromatic H's; HSQC to attached C's; HMBC to other aromatic C's |
| C =N | - | Variable | HMBC from N-H and aromatic H's |
| C ≡N | - | ~110 - 120 | HMBC from N-H |
| Aromatic C 's | - | ~110 - 140 | HSQC from attached H's; HMBC from nearby H's |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Probing Tautomeric Equilibria and Dynamic Processes via NMR
Hydrazonoacetonitrile derivatives have the potential to exist in tautomeric forms, most commonly the azo (-N=N-) and hydrazone (-NH-N=C<) forms. NMR spectroscopy is an ideal technique for investigating such tautomeric equilibria. encyclopedia.pubrsc.org The presence of distinct sets of signals for each tautomer in the ¹H and ¹³C NMR spectra would indicate a slow exchange process on the NMR timescale. encyclopedia.pub Conversely, averaged signals would suggest a rapid equilibrium.
Vibrational Spectroscopy (FT-IR, Raman)
The FT-IR and Raman spectra of this compound are distinguished by several characteristic absorption bands that confirm the presence of its key functional groups. The nitrile group (C≡N) exhibits a sharp, intense stretching vibration in the FT-IR spectrum, typically found in the 2220-2260 cm⁻¹ region. The hydrazone moiety gives rise to distinct vibrations: the N-H stretching band appears in the 3180-3500 cm⁻¹ range, while the C=N stretching vibration is observed between 1590 and 1690 cm⁻¹. researchgate.net
The aromatic portion of the molecule, the 3-chlorophenyl group, also presents a set of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region. The presence and position of the chlorine substituent are indicated by the C-Cl stretching mode, which generally falls in the 600-800 cm⁻¹ range. A complete vibrational analysis allows for the unambiguous identification of the compound's structural components. elsevierpure.comnih.gov
The N-H group in the hydrazone linkage is a hydrogen bond donor, making this compound capable of forming both intra- and intermolecular hydrogen bonds. The presence and nature of these bonds can be inferred from the FT-IR spectrum. In a non-polar solvent or in the gas phase where the molecule is isolated, the N-H stretch would appear as a relatively sharp band around 3300-3500 cm⁻¹. researchgate.net However, in the solid state or in polar solvents, intermolecular hydrogen bonding (e.g., N-H···N≡C or N-H···solvent) causes this band to broaden significantly and shift to a lower frequency (red-shift), often appearing as a broad absorption in the 3180-3300 cm⁻¹ range. quora.comyoutube.com The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bonding network. The formation of an intramolecular hydrogen bond can prevent the formation of intermolecular bonds with a polar solvent. rsc.org
Electronic Spectroscopy (UV-Vis)
Electronic or UV-Vis spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the spectrum is characterized by intense absorption bands arising from its extended conjugated system.
The structure of this compound features a conjugated π-electron system that extends from the phenyl ring across the hydrazono bridge to the nitrile group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light in the UV region, promoting electrons to higher energy orbitals.
Solvatochromism describes the change in the position, and sometimes intensity, of UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov For compounds like this compound, which possess a significant dipole moment that changes upon electronic excitation, the effect can be pronounced.
Typically, π→π* transitions exhibit a bathochromic shift (a shift to longer wavelengths, or red-shift) as solvent polarity increases. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. mdpi.com Conversely, n→π* transitions often show a hypsochromic shift (a shift to shorter wavelengths, or blue-shift) with increasing solvent polarity. This occurs because the non-bonding electrons in the ground state can interact with protic solvents via hydrogen bonding, which stabilizes the ground state and increases the energy required for the transition. nih.gov Studying these shifts across a range of solvents provides insight into the nature of the electronic transitions and the charge distribution in the molecule's excited states.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₈H₆ClN₃), HRMS can measure the mass of the molecular ion with high accuracy (typically to four or more decimal places), allowing for the unambiguous confirmation of its molecular formula. nih.govresearchgate.net
Upon ionization, typically by electron impact (EI), the molecular ion is formed, which can then undergo fragmentation into smaller, charged species. The fragmentation pattern is predictable and provides valuable structural information. For this molecule, characteristic fragmentation pathways are expected. A common fragmentation for meta-substituted chloro-aromatic compounds involves the loss of the chlorine radical or a molecule of HCl. nih.gov Other likely fragmentation pathways include the cleavage of the N-N bond, loss of a neutral hydrogen cyanide (HCN) molecule from the acetonitrile (B52724) moiety, and fragmentation of the aromatic ring. The resulting mass spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, with the most stable fragment typically giving the most intense peak (the base peak). Analysis of these fragments allows for the reconstruction of the original molecular structure. youtube.com
Tautomerism and Isomerism in Hydrazonoacetonitrile Systems
Azo-Hydrazone Tautomeric Equilibrium
Experimental Evidence for Tautomeric Forms using Spectroscopic Techniques
No specific spectroscopic data (NMR, UV-Vis, IR) for the tautomeric forms of [(3-Chlorophenyl)hydrazono]acetonitrile could be located.
Influence of Solvent Polarity, pH, and Concentration on Tautomeric Preferences
While the tautomeric equilibrium of azo dyes is generally known to be influenced by solvent polarity, pH, and concentration, no studies detailing these effects specifically on this compound were found.
Geometric Isomerism (Syn/Anti Forms) of the Hydrazone Moiety
Information regarding the geometric isomers (syn/anti forms) of this compound, including their characterization and relative stability, is not available.
Interconversion Barriers and Mechanistic Studies of Tautomerization
There are no published mechanistic studies or calculated interconversion barriers for the tautomerization of this compound.
Theoretical and Computational Chemistry Studies of 3 Chlorophenyl Hydrazono Acetonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of compounds like [(3-Chlorophenyl)hydrazono]acetonitrile.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For hydrazones, which feature a C=N double bond, the possibility of (E) and (Z) isomers exists. DFT calculations can predict the relative stabilities of these isomers and various conformers that arise from rotation around single bonds, such as the C-N and N-N bonds.
Electronic Structure Analysis: Charge Distribution and Reactivity Indices
Once the geometry is optimized, DFT can be used to analyze the electronic structure. The distribution of electron density is crucial for understanding a molecule's reactivity. A Molecular Electrostatic Potential (MEP) map, for instance, visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
Electronegativity (χ): The power of a molecule to attract electrons.
Chemical Hardness (η): The resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These indices provide a quantitative framework for predicting how this compound will behave in chemical reactions.
Table 1: Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | Measure of chemical reactivity. |
Note: Data for this compound is not available in the cited literature; this table provides the theoretical framework.
Prediction and Simulation of Spectroscopic Parameters (IR, NMR, UV-Vis)
A significant strength of computational chemistry is its ability to predict spectroscopic properties. DFT calculations can simulate vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of experimental IR bands to specific molecular motions (e.g., C≡N stretch, N-H bend, C=N stretch).
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data can help confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. This method predicts the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (related to absorption intensity).
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.
The HOMO acts as an electron donor, and its energy level is related to the ionization potential. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive and easily polarizable, while a large gap implies higher stability.
For this compound, the HOMO is likely to be distributed over the π-system of the phenyl ring and the hydrazono group, while the LUMO would also be located over this conjugated system. The precise distribution and energies of these orbitals would determine the molecule's behavior as an electron donor or acceptor.
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron. |
Note: Specific calculated values for this compound are not available in the searched literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For a molecule like this compound, computational studies could be used to explore mechanisms such as its formation via condensation reaction, its tautomerization, or its role in biochemical processes like the uncoupling of oxidative phosphorylation, where it acts as a protonophore. Such studies would involve calculating the energy profiles of proposed mechanisms to determine the most energetically favorable route.
Aromaticity Analysis and Other Quantum Chemical Descriptors
The chlorophenyl group in the molecule is aromatic, a property that significantly influences its stability and reactivity. Computational methods can quantify aromaticity using various descriptors. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character. Other descriptors include aromatic stabilization energy (ASE) and various indices based on electron delocalization. These analyses would confirm the aromatic nature of the phenyl ring and assess how it is influenced by the hydrazonoacetonitrile substituent.
Applications in Advanced Materials and Chemical Sensing
Role as Versatile Building Blocks in Organic Synthesis
The inherent reactivity of the hydrazone and nitrile functional groups positions [(3-Chlorophenyl)hydrazono]acetonitrile as a valuable and versatile building block in the field of organic synthesis.
Arylhydrazonoacetonitrile derivatives are recognized precursors for the synthesis of a wide array of complex heterocyclic compounds. The presence of multiple reaction sites allows for various cyclization strategies. For instance, compounds with similar cyanoacetohydrazide structures are extensively used to synthesize heterocycles like pyrazoles, triazoles, and pyridazines through reactions involving their cyano, methylene (B1212753), and hydrazone functionalities. researchgate.netresearchgate.net The reactivity of these precursors often involves intermolecular heterocyclization or cycloaddition reactions with various electrophilic or nucleophilic reagents. researchgate.net The synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry, can also be achieved using hydrazonoyl halides, which are closely related to hydrazonoacetonitriles. scirp.org The general synthetic utility of arylidene derivatives, including those with cyano groups, in forming diverse heterocyclic systems is well-documented, highlighting the potential of this compound in this domain. scirp.org
The acetonitrile (B52724) moiety within this compound can act as a key reagent in various synthetic transformations. Acetonitrile and its derivatives are common two-carbon building blocks and can participate in reactions such as cyanomethylation. researchgate.netmdpi.com For example, transition-metal-catalyzed cross-coupling reactions can functionalize the sp³ C-H bond of the acetonitrile group. researchgate.net Furthermore, under radical conditions, the cyanomethyl radical (•CH₂CN) can be generated from acetonitrile and added to unsaturated systems like alkenes and alkynes to construct more complex molecular frameworks. mdpi.com This reactivity allows for the introduction of the cyanomethyl group into various organic molecules, a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The hydrazone structure, with its imine nitrogen, amino nitrogen, and potential for keto-enol tautomerism, makes it an excellent chelating agent for a wide range of metal ions. mtct.ac.in This has led to extensive research into the coordination chemistry of hydrazone-based ligands.
Hydrazone derivatives, including those with aryl substituents, are widely used to design and synthesize novel metal complexes. jptcp.com The synthesis typically involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent, often under reflux. nih.gov The resulting metal complexes are then characterized using a suite of analytical and spectroscopic techniques.
Common Characterization Techniques for Metal-Hydrazone Complexes:
Elemental Analysis: To determine the stoichiometry of the metal-ligand complex. nih.gov
FTIR Spectroscopy: To identify the coordination sites of the ligand. A shift in the frequency of the C=N (azomethine) and N-H bands upon complexation provides evidence of the nitrogen atoms' involvement in bonding to the metal ion. jptcp.comcyberleninka.ru
UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry. nih.gov
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. nih.gov
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which helps in deducing the geometry and the oxidation state of the central metal ion.
The electronic and structural properties of metal-hydrazone complexes are intrinsically linked to the nature of the metal ion and the specific structure of the hydrazone ligand. Spectroscopic data is crucial for these investigations. For example, in the FTIR spectra of metal-hydrazone complexes, the appearance of new bands at lower frequencies, which are absent in the free ligand spectrum, can be assigned to the stretching vibrations of the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds (if applicable), confirming coordination. jptcp.com
Electronic spectra (UV-Vis) provide insights into the d-d transitions of the metal ions and charge-transfer bands, which are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). nih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to complement experimental data. DFT calculations can be used to optimize the geometry of the complexes, calculate electronic properties, and predict spectroscopic features, providing a deeper understanding of the structure and bonding within these molecules. nih.gov
Table 1: Representative Spectroscopic Data for Metal-Hydrazone Complexes Note: This table is illustrative, based on typical data for related hydrazone complexes, as specific data for this compound complexes is not available.
| Technique | Free Ligand (Typical) | Metal Complex (Typical Change) | Information Gained |
|---|---|---|---|
| FTIR (cm⁻¹) | ν(N-H) ~3200 ν(C=N) ~1620 | Shift in ν(N-H) Shift in ν(C=N) New bands ν(M-N) ~400-500 | Confirmation of coordination through hydrazone nitrogen. jptcp.com |
| UV-Vis (nm) | π → π* transitions (~280) n → π* transitions (~370) | Shifts in ligand bands (coordination) New d-d transition bands (for transition metals) | Information on coordination and electronic structure/geometry of the complex. nih.gov |
Organic Semiconductor Materials
Hydrazone derivatives are a class of organic compounds being explored for their potential in electronic applications due to their semiconductor properties. nih.govresearchgate.net Their molecular structure, characterized by conjugated π-electron systems, allows for charge transport, a fundamental requirement for semiconductor materials. acs.org
Research on analogous compounds, such as 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), has demonstrated their promise as organic semiconductors. nih.gov Thin films of these materials can be prepared, and their optical and electrical properties can be systematically investigated. nih.govresearchgate.net
Key properties investigated for hydrazone-based organic semiconductors include:
Optical Band Gap: Determined from UV-Vis absorption spectra, this parameter is crucial for understanding the electronic transitions in the material. nih.gov
Electrical Conductivity: Measurements of how conductivity changes with temperature can reveal the nature of the semiconducting behavior. For many organic semiconductors, conductivity increases with temperature. nih.gov
Carrier Mobility: This property, often measured in an Organic Thin-Film Transistor (OTFT) configuration, quantifies how quickly charge carriers move through the material. nih.gov
Studies on PTPA thin films showed that the DC electrical conductivity increased with rising temperature, a characteristic feature of a semiconductor. nih.gov The presence of delocalized π-electrons and strong electron coupling in hydrazone structures contributes to their third-order nonlinear optical properties, making them interesting for applications in photonics and optical switching. acs.org Furthermore, hydrazone-based materials are being incorporated into devices like organic field-effect transistors (OFETs) for applications in chemical sensing, for example, in the detection of gases like H₂S. rsc.org The unique combination of acidic and basic characteristics in hydrazones makes them suitable for interacting with specific analytes. rsc.org
Development of Chemical Sensors
The hydrazone functional group (–C=N-NH–) is an excellent platform for designing chemosensors due to its ability to coordinate with various analytes, leading to a measurable change in the molecule's physical properties, such as color or fluorescence. researchgate.net
Hydrazone-based molecules have been extensively developed as colorimetric and fluorescent sensors for a variety of metal ions and anions. mdpi.comrsc.org The design of these sensors typically involves integrating the hydrazone moiety, which acts as the analyte binding site, with a fluorophore or chromophore.
Mechanism of Detection: Upon binding with a metal ion, the electronic properties of the hydrazone sensor molecule are altered. This can occur through several mechanisms:
Chelation Enhanced Fluorescence (CHEF): Binding to a metal ion can restrict intramolecular rotation, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity (a "turn-on" response).
Photoinduced Electron Transfer (PET): In some designs, the unbound sensor exhibits quenched fluorescence due to PET. When a metal ion binds, it can inhibit the PET process, causing fluorescence to be restored. researchgate.net
Intramolecular Charge Transfer (ICT): Coordination with an analyte can modulate the ICT process within the sensor molecule, resulting in a shift in the absorption or emission wavelength, which is observed as a color change. researchgate.net
Hydrazone-based sensors have demonstrated high selectivity and sensitivity for a range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Cd²⁺, with detection limits reaching nanomolar concentrations. rsc.orgrsc.org The selectivity is tuned by carefully designing the three-dimensional structure of the binding pocket to preferentially accommodate ions of a specific size and charge.
Table 2: Examples of Metal Ion Detection by Hydrazone-Based Sensors
| Target Ion | Sensor Type | Response | Detection Limit (LOD) | Reference |
| Fe³⁺ | Fluorescence | Turn-on | - | rsc.org |
| Cu²⁺ | Colorimetric | Color change | - | rsc.org |
| Zn²⁺ | Fluorescence | Turn-on (AIE) | 9.85 x 10⁻⁹ M | rsc.org |
| Cd²⁺ | Fluorescence | Turn-on (AIE) | 1.27 x 10⁻⁷ M | rsc.org |
| Hg²⁺ | Fluorescence | Turn-off | 4.4 x 10⁻⁹ M | mdpi.com |
Note: AIE refers to Aggregation-Induced Emission.
The reactivity of the hydrazone group also extends to the detection of specific organic molecules.
Carbonyl Compounds: The fundamental reaction for synthesizing hydrazones—the condensation of a hydrazine (B178648) with an aldehyde or ketone—can be repurposed for sensing. A sensor molecule containing a hydrazine group can react specifically with target carbonyl compounds. This reaction forms a new, stable hydrazone product, leading to a distinct optical signal (color change or fluorescence) that indicates the presence of the aldehyde or ketone.
Dopamine (B1211576): While direct sensing of dopamine by this compound is not documented, the principles of molecular recognition can be applied to design sensors for such biomolecules. A common strategy for detecting organic molecules like dopamine involves using a highly specific recognition element, such as a DNA aptamer. In one such system, dopamine-binding aptamers are immobilized on a surface. The specific binding of dopamine to the aptamer induces a conformational change, which can be transduced into a measurable optical or electrical signal, allowing for highly sensitive and selective detection. nih.gov This approach demonstrates how specific recognition elements can be paired with signal transducers to create effective biosensors. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-Chlorophenyl)hydrazono]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of 3-chlorophenylhydrazine with a cyanoacetylating agent (e.g., cyanoacetic acid derivatives). Reaction optimization can employ factorial design experiments to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, a two-level full factorial design (as used in GC-FID method optimization for acetonitrile-containing matrices) allows systematic testing of parameters to maximize yield . Hydrazone formation mechanisms, such as nucleophilic attack on carbonyl groups (analogous to acetaldehyde-phenylhydrazine reactions), guide solvent selection (e.g., acetonitrile as a polar aprotic solvent) and catalyst use .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) resolves structural details (e.g., hydrazone proton signals at δ 8–10 ppm). Purity assessment requires HPLC with acetonitrile-water gradients (e.g., 56:44 w/w for baseline separation) and UV detection at 220–260 nm. Gas chromatography (GC) with flame ionization detection (FID) is less common due to thermal instability but can be adapted using factorial design to optimize column temperature and carrier gas flow rates .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Acetonitrile-based solutions should be prepared fresh to avoid hydrolysis; stability studies under varying pH (3–9) and temperature (-20°C to 25°C) can quantify degradation rates using accelerated aging protocols .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydrazono group in this compound during nucleophilic addition reactions?
- Methodological Answer : The hydrazono group (-NH-N=C-) acts as an electrophilic site due to polarization of the C=N bond. Kinetic studies using deuterated solvents (e.g., D₂O) and computational modeling (DFT) reveal transition states for nucleophilic attack. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map interaction sites with biomolecules, analogous to peptide-level drug candidate studies .
Q. How do solvent polarity and additives influence the compound’s solubility and reaction outcomes?
- Methodological Answer : Solubility screens in acetonitrile, DMSO, and methanol (with 0.1% acetic acid or ammonium acetate) identify optimal media for reactions. Additives like trifluoroacetic acid (TFA) enhance solubility in HPLC-grade acetonitrile for purification. Multi-variable analysis (e.g., Pareto charts from factorial designs) quantifies solvent effects on reaction kinetics and byproduct formation .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or impurity profiles. Use high-field NMR (≥500 MHz) with heteronuclear correlation (HSQC/HMBC) to assign tautomeric forms. Cross-validate with photoelectron spectroscopy (HeI-PES) for electronic structure insights, as applied to acetonitrile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
